

The Clinical Applications of Ertapenem: An Indepth Technical Review

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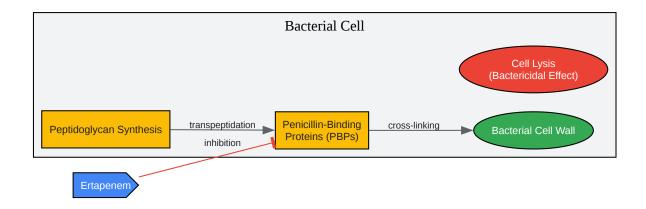
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Introduction: Ertapenem is a parenteral carbapenem antibiotic with a broad spectrum of activity against many gram-positive and gram-negative aerobic and anaerobic bacteria.[1] Its oncedaily dosing regimen offers a significant advantage in both inpatient and outpatient settings.[2] This technical guide provides a comprehensive literature review of the clinical applications of ertapenem, focusing on its efficacy, safety, and the methodologies of key clinical trials that have established its role in modern medicine.

Mechanism of Action

Ertapenem exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2] It has a high affinity for penicillin-binding proteins (PBPs), which are essential enzymes in the terminal stages of peptidoglycan synthesis.[2] By binding to these proteins, particularly PBPs 2 and 3 in Escherichia coli, ertapenem disrupts the cross-linking of peptidoglycan chains, leading to a weakening of the cell wall and subsequent cell lysis.[1][2] A key feature of ertapenem is its stability against hydrolysis by a wide range of beta-lactamases, including penicillinases, cephalosporinases, and extended-spectrum beta-lactamases (ESBLs).[1][2]





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Mechanism of Action of Ertapenem.

Clinical Efficacy and Safety

Ertapenem is indicated for the treatment of several moderate to severe infections in adults and pediatric patients aged 3 months and older. Key approved indications include complicated intra-abdominal infections, complicated skin and skin structure infections (including diabetic foot infections without osteomyelitis), community-acquired pneumonia, complicated urinary tract infections, and acute pelvic infections. It is also approved for the prophylaxis of surgical site infection following elective colorectal surgery in adults.

Complicated Intra-abdominal Infections (cIAI)

Ertapenem has demonstrated equivalent efficacy to piperacillin/tazobactam in the treatment of cIAI. A meta-analysis of six randomized controlled trials concluded that ertapenem is as effective and safe as other recommended antimicrobial regimens for cIAI, particularly those of mild-to-moderate severity.



Clinical Trial	Comparator	Patient Population	Clinical Success Rate (Ertapenem)	Clinical Success Rate (Comparato r)	Reference
Protocol 017 Study	Piperacillin/Ta zobactam	Adults with cIAI	86.7%	81.2%	[3]
Solomkin et al. (2003)	Piperacillin/Ta zobactam	Adults with	79.3% (MITT)	76.2% (MITT)	[3]
Namias et al. (2007)	Piperacillin/Ta zobactam	Adults with cIAI	82.1%	81.7%	[4]

MITT: Modified Intent-to-Treat

Complicated Skin and Skin Structure Infections (cSSSI), Including Diabetic Foot Infections

The SIDESTEP trial, a large, randomized, double-blind, multicenter study, established the non-inferiority of ertapenem to piperacillin/tazobactam for the treatment of moderate-to-severe diabetic foot infections.[5][6]

Clinical Trial	Comparator	Patient Population	Clinical Success Rate (Ertapenem)	Clinical Success Rate (Comparato r)	Reference
SIDESTEP	Piperacillin/Ta zobactam	Adults with moderate-to- severe diabetic foot infections	94%	92%	[5][6]
Protocol 016	Piperacillin/Ta zobactam	Adults with cSSSI	83.9%	85.3%	



Community-Acquired Pneumonia (CAP)

Combined analysis of two multicenter, randomized, double-blind studies demonstrated that ertapenem is as effective as ceftriaxone for the treatment of hospitalized adults with CAP.[7][8]

Clinical Trial	Comparator	Patient Population	Clinical Success Rate (Ertapenem)	Clinical Success Rate (Comparato r)	Reference
Ortiz-Ruiz et al. (2002)	Ceftriaxone	Hospitalized adults with CAP	92.3%	91.0%	[9]
Combined Analysis (2004)	Ceftriaxone	Hospitalized adults with CAP	91.9%	92.0%	[7][8]

Complicated Urinary Tract Infections (cUTI)

Ertapenem has shown high efficacy in treating cUTIs, including those caused by ESBL-producing organisms.[10] A combined analysis of two randomized, double-blind trials found ertapenem to be equivalent to ceftriaxone.[11]



Clinical Trial	Comparator	Patient Population	Microbiolog ical Success Rate (Ertapenem)	Microbiolog ical Success Rate (Comparato r)	Reference
Combined Analysis (2004)	Ceftriaxone	Adults with cUTI	89.5%	91.1%	[11]
Retrospective Study (Children)	N/A	Children with cUTI due to ESBL-producing organisms	100% (clinical cure)	N/A	[10]

Acute Pelvic Infections (API)

In a multicenter, double-blind study, ertapenem was found to be as effective as piperacillin/tazobactam for the treatment of API.[12]

Clinical Trial	Comparator	Patient Population	Clinical Success Rate (Ertapenem	Clinical Success Rate (Comparato r)	Reference
Protocol 023	Piperacillin/Ta zobactam	Women with API	93.9%	91.5%	[12]

Prophylaxis in Elective Colorectal Surgery

A landmark randomized, double-blind trial by Itani et al. demonstrated the superiority of a single dose of ertapenem over cefotetan for the prevention of surgical site infections following elective colorectal surgery.[13][14]



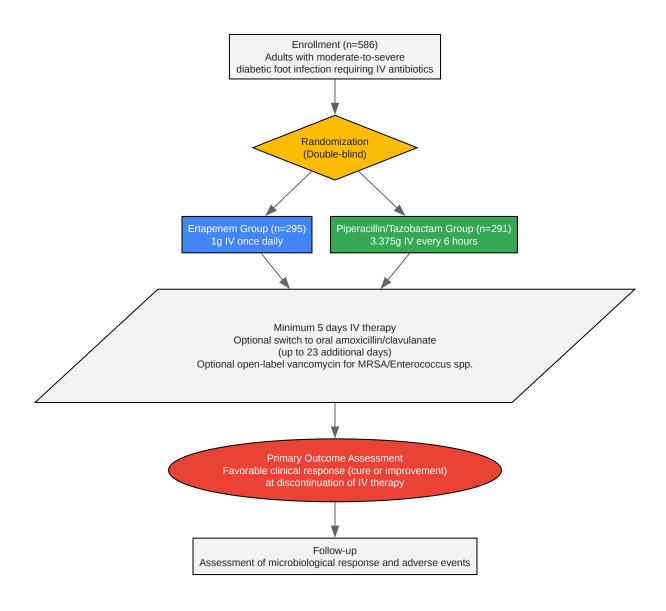
Clinical Trial	Comparator	Patient Population	Prophylacti c Failure Rate (Ertapenem)	Prophylacti c Failure Rate (Comparato r)	Reference
Itani et al. (2006)	Cefotetan	Adults undergoing elective colorectal surgery	28.0% (per- protocol)	42.8% (per- protocol)	[13][14]

Infections Caused by ESBL-Producing Enterobacteriaceae

Ertapenem is a valuable agent for treating infections caused by ESBL-producing Enterobacteriaceae, particularly in the context of antimicrobial stewardship to spare broader-spectrum carbapenems.[15][16] A multinational retrospective cohort study found ertapenem to be as effective as other carbapenems for both empirical and targeted therapy of bloodstream infections due to ESBL-E, with a trend towards better outcomes with other carbapenems in patients with severe sepsis or septic shock.[15][17]

Experimental Protocols SIDESTEP Trial: Ertapenem for Diabetic Foot Infections





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Workflow of the SIDESTEP Clinical Trial.

Methodology:

• Study Design: A prospective, randomized, double-blind, multicenter, non-inferiority trial.[5][6]



- Patient Population: Adults with diabetes mellitus and a moderate-to-severe foot infection requiring intravenous antibiotic therapy.[5][6]
- Intervention:
 - Ertapenem group: 1 g intravenously once daily.[5][6]
 - Piperacillin/tazobactam group: 3.375 g intravenously every 6 hours. [5][6]
 - Both groups received a minimum of 5 days of intravenous therapy, with the option to switch to oral amoxicillin/clavulanate (875/125 mg every 12 hours) for a total treatment duration of up to 28 days.[5][18] Open-label vancomycin could be added at the investigator's discretion for suspected or confirmed MRSA or resistant enterococci.[6][18]
- Primary Outcome: The proportion of patients with a favorable clinical response (cure or improvement) at the time of discontinuation of intravenous therapy.[5][6]
- Analysis: Evaluable-patient only approach.[5][6]

Protocol 017: Ertapenem for Complicated Intraabdominal Infections

Methodology:

- Study Design: A prospective, randomized, controlled, double-blind, phase III trial.[3]
- Patient Population: Patients with complicated intra-abdominal infections requiring surgical management.[3]
- Intervention:
 - Ertapenem group: 1 g intravenously once daily.[3]
 - Piperacillin/tazobactam group: 3.375 g intravenously every 6 hours.[3]
- Primary Outcome: Clinical and microbiological efficacy.[19] Cure was a key endpoint.[3]



• Key Feature: A prospective expert panel reviewed the adequacy of surgical source control in patients who experienced treatment failure as part of the evaluability assessment.[3]

Prophylaxis in Elective Colorectal Surgery (Itani et al.)

Methodology:

- Study Design: A randomized, double-blind trial.[13]
- Patient Population: Patients undergoing elective colorectal surgery.[13]
- Intervention:
 - Ertapenem group: A single 1 g intravenous dose.[14]
 - Cefotetan group: A single 2 g intravenous dose.[14]
- Primary Outcome: Prophylactic failure, defined as the occurrence of surgical-site infection, anastomotic leakage, or the need for additional antibiotics within 4 weeks postoperatively.
 [13]
- Analysis: Modified intention-to-treat and per-protocol analyses.[13]

Conclusion

Ertapenem is a well-established carbapenem antibiotic with a favorable efficacy and safety profile across a range of clinically important infections. Its once-daily dosing provides a convenient and effective treatment option. The robust clinical trial data summarized in this review support its use in complicated intra-abdominal infections, complicated skin and skin structure infections including diabetic foot infections, community-acquired pneumonia, complicated urinary tract infections, and acute pelvic infections. Furthermore, its proven superiority over cefotetan for surgical prophylaxis in elective colorectal surgery highlights its significant role in preventing postoperative complications. As with all broad-spectrum antibiotics, judicious use of ertapenem is crucial for antimicrobial stewardship to mitigate the development of resistance.



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